Thielavin G

描述

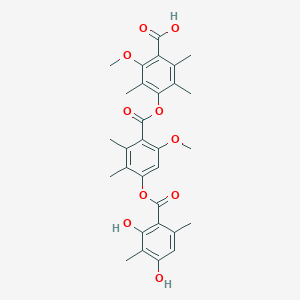

Structure

3D Structure

属性

分子式 |

C30H32O10 |

|---|---|

分子量 |

552.6 g/mol |

IUPAC 名称 |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-6-methoxy-2,3-dimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |

InChI |

InChI=1S/C30H32O10/c1-12-10-19(31)17(6)25(32)22(12)29(35)39-20-11-21(37-8)23(14(3)13(20)2)30(36)40-26-16(5)15(4)24(28(33)34)27(38-9)18(26)7/h10-11,31-32H,1-9H3,(H,33,34) |

InChI 键 |

GMGUUHJTCVMSIG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=CC(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)O)C)O |

同义词 |

thielavin G |

产品来源 |

United States |

Bioprospecting and Isolation Methodologies for Thielavin G Producing Microorganisms

Discovery and Characterization of Thielavin G Producer Strains

The initial discovery of this compound and its related compounds is a testament to the power of high-throughput screening of microbial extracts. These large-scale searches are designed to identify molecules with specific biological activities, paving the way for the isolation and characterization of the producing organisms.

A significant breakthrough in Thielavin research was the identification of the fungus Chaetomium carinthiacum ATCC 46463 as a primary producer. jst.go.jpcapes.gov.brvulcanchem.com Through systematic screening of microbial extracts, researchers found that this strain was capable of producing not only the known thielavins A and B but also a suite of new analogs, including the potent this compound. jst.go.jpcapes.gov.brnih.gov This discovery pinpointed C. carinthiacum as a key organism for further investigation into the biosynthesis of this class of compounds. jst.go.jpcapes.gov.br

While Chaetomium carinthiacum stands out as a primary source, the production of thielavins is not limited to this genus. Research has revealed that other fungal genera are also capable of synthesizing this compound and structurally related depsides. Notably, species within the genera Coniochaeta and Thielavia have been identified as producers. jst.go.jpfrontiersin.orgresearchgate.net For instance, various thielavins have been isolated from the soil fungus Coniochaeta sp. frontiersin.orgnih.gov and different species of Thielavia, including marine-derived strains. mdpi.comnih.gov The table below summarizes some of the key fungal sources of thielavins.

| Fungal Genus | Specific Species/Strain | Type of Thielavins Produced | Source/Habitat |

| Chaetomium | Chaetomium carinthiacum ATCC 46463 | Thielavins A, B, F-P (including G) jst.go.jpcapes.gov.br | Not specified in provided context |

| Coniochaeta | Coniochaeta sp. 10F058 | Thielavin derivatives frontiersin.orgnih.gov | Soil fungus frontiersin.org |

| Thielavia | Thielavia terricola | Thielavins A, B frontiersin.orgnih.gov | Fungus culture frontiersin.org |

| Thielavia | Thielavia sp. UST030930-004 | Thielavins W–Z7, A, H, J, K mdpi.comnih.gov | Marine-derived fungus mdpi.com |

| Shiraia-like | Shiraia-like sp. (strain MSX60519) | Thielavins I, V, Q, Z8 nih.gov | Not specified in provided context |

| Colletotrichum | Colletotrichum gloeosporioides | Thielavin derivatives scielo.br | Plant pathogen scielo.br |

Fungi that produce thielavins inhabit a wide array of ecological niches, from terrestrial soils to marine environments. nih.govrsc.org They can exist as saprobes, pathogens, or endophytes, living in symbiotic relationships with plants. nih.govresearchgate.net The distribution and metabolic output of these fungi are significantly influenced by their environment. core.ac.uk Factors such as nutrient availability, pH, temperature, and even light exposure can impact the production of secondary metabolites like thielavins. nih.govcore.ac.ukncsu.edu For example, some Coniochaeta species are known to thrive in acidic environments, while others are found on decaying wood. knaw.nlbotany.pl The production of thielavins by a Shiraia-like species was found to be enhanced when cultured on rice under specific light-dark cycles, demonstrating the critical role of environmental cues. nih.gov

Identification of Other Fungal Genera Producing this compound and Related Depsides (e.g., Coniochaeta sp., Thielavia sp.)

Advanced Strategies for Isolation and Cultivation of this compound Producers

The successful isolation and cultivation of this compound-producing microorganisms are paramount for consistent and high-yield production. This often requires moving beyond standard microbiological techniques to more advanced and targeted strategies.

Optimizing fermentation conditions is a critical step to maximize the yield of this compound. This involves a systematic approach to manipulating various physical and chemical parameters of the fungal culture. Key factors that are often fine-tuned include temperature, pH, aeration, agitation speed, and incubation time. ncsu.educellulosechemtechnol.ro The goal is to create an environment that shifts the fungus's metabolism towards the enhanced production of the desired secondary metabolite. For instance, studies on other fungal metabolites have shown that response surface methodology (RSM) can be a powerful tool to simultaneously optimize multiple fermentation variables, leading to a significant increase in product yield. ncsu.edu The choice of fermentation method, such as solid-state fermentation (SSF) versus submerged fermentation, can also dramatically influence metabolite production. ncsu.edu

The composition of the culture medium plays a pivotal role in the biosynthesis of fungal secondary metabolites. cellulosechemtechnol.ro Targeted medium development involves the careful selection and concentration of carbon and nitrogen sources, as well as essential minerals and trace elements. cellulosechemtechnol.ro For example, the production of thielavins by a marine-derived Thielavia sp. was achieved using a liquid medium containing potato-dextrose broth and sea salts. mdpi.comnih.gov

Nutritional perturbations, or the strategic alteration of the medium composition during fermentation, can also be employed to trigger or enhance the production of this compound. This can involve the addition of specific precursors, inhibitors, or inducers to the culture at different growth phases. Studies on a Shiraia-like species revealed that the choice of substrate, such as rice versus oatmeal, had a significant impact on thielavin biosynthesis, with rice promoting higher yields. nih.gov This highlights the importance of empirical testing and the development of bespoke media formulations for each specific producer strain.

Influence of Environmental Stimuli on this compound Production (e.g., light exposure)

The production of thielavins by fungi is not static and can be significantly influenced by external environmental cues. Light, in particular, has been shown to play a crucial role in modulating the biosynthesis of these compounds in certain fungal species.

Research on a Shiraia-like fungus (strain MSX60519) revealed that light exposure is a critical factor for the enhanced biosynthesis of some of its secondary metabolites. researchgate.net Specifically for thielavins produced by this strain, a 12:12 hour light-dark cycle was found to enhance their production, especially when grown on a rice medium. researchgate.netnih.gov Conversely, continuous exposure to white light-emitting diode (LED) light had a negative impact on the production of these compounds, regardless of the culture medium used. researchgate.netnih.gov This suggests a complex regulatory network where light signals are integrated with nutritional cues to control the fungal metabolic output.

The table below summarizes the observed effects of different light and media conditions on the production of thielavins by the Shiraia-like sp. (strain MSX60519).

| Culture Medium | Light Condition | Effect on Thielavin Production | Reference |

| Rice | 12:12 h light:dark cycle | Enhanced biosynthesis | researchgate.netnih.gov |

| Oatmeal | 12:12 h light:dark cycle | Lower abundance compared to rice | nih.gov |

| Any Medium | Continuous white LED light | Negatively affected biosynthesis | researchgate.netnih.gov |

These findings underscore the importance of optimizing environmental parameters to maximize the yield of desired natural products from fungal fermentations.

Chromatographic and Spectroscopic Approaches for this compound Isolation from Complex Matrices

Once a this compound-producing microorganism is identified and cultivated, the next critical step is the isolation and purification of the target compound from the complex mixture of metabolites present in the culture extract. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

The initial step often involves solvent extraction of the fungal culture broth or mycelium. For instance, ethyl acetate (B1210297) is a common solvent used to extract thielavins and other secondary metabolites from fungal cultures. amazonaws.comscielo.brresearchgate.net The resulting crude extract is a complex mixture containing numerous compounds.

To separate this compound from this mixture, various chromatographic methods are employed. Vacuum liquid chromatography (VLC) with a silica (B1680970) gel stationary phase is often used for initial fractionation of the crude extract, using a gradient of solvents with increasing polarity. amazonaws.com This initial separation provides simplified fractions that can be further purified.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the final purification of thielavins. amazonaws.comscielo.brscienceopen.com Reversed-phase HPLC, often using a C18 column, is particularly effective for separating these relatively nonpolar compounds. The separation is monitored by a detector, such as a UV-Vis spectrophotometer, which can detect the characteristic absorption peaks of thielavins. mdpi.comamazonaws.comnih.gov

Once a pure compound is isolated, its structure must be elucidated. This is accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR experiments like COSY and HMBC, provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.comamazonaws.comnih.govmbl.or.kr Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the compound. mdpi.comamazonaws.comnih.gov By combining the data from these spectroscopic methods, the precise chemical structure of this compound and its analogs can be determined. nih.govscienceopen.com

Elucidation of Thielavin G Biosynthetic Pathways and Enzymatic Mechanisms

Polyketide Synthase (PKS) Mediated Biosynthesis in Thielavin G Analogues

The core of thielavin biosynthesis lies in the activity of a specific type I PKS. These large, multi-domain enzymes catalyze the iterative condensation of simple acyl-CoA precursors to form complex polyketide chains. wikipedia.org In the case of thielavins, the PKS is responsible for synthesizing the monomeric phenolic acid units and subsequently linking them together.

Genome sequencing and gene knockout experiments have been instrumental in identifying the polyketide synthase responsible for thielavin biosynthesis. rsc.org In the fungus Chaetomium carinthiacum, the PKS gene designated as ThiA has been identified as the key enzyme for the production of Thielavin A. rsc.orgnih.gov Heterologous expression of ThiA in a host organism like Aspergillus oryzae has confirmed its role, leading to the production of Thielavin A. researchgate.net This demonstrated that ThiA is solely responsible for the formation of the heterotrimeric depside structure of Thielavin A, which consists of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. nih.govresearchgate.netresearchgate.net

The ThiA enzyme exhibits a unique and complex domain architecture. A typical fungal NR-PKS contains a set of core domains including a starter-unit acyltransferase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP) domain. wikipedia.orgnih.gov However, ThiA possesses an unusual organization with tandem ACP domains and a C-terminal methyltransferase (MT) domain that follows the thioesterase (TE) domain. nih.govresearchgate.netvulcanchem.com

The specialized domains within ThiA each perform a specific function in the biosynthetic assembly line: nih.govresearchgate.netresearchgate.net

SAT (Starter-unit Acyltransferase): Selects the initial building block, typically acetyl-CoA. rsc.org

KS (Ketosynthase): Catalyzes the condensation of the extender units with the growing polyketide chain. wikipedia.org

AT (Acyltransferase): Selects the extender units, usually malonyl-CoA. wikipedia.org

PT (Product Template): Influences the cyclization and aromatization of the polyketide chain.

ACP (Acyl Carrier Protein): Tethers the growing polyketide chain via a phosphopantetheine arm. nih.gov

TE (Thioesterase): Catalyzes the release of the final product from the PKS. researchgate.net

MT (Methyltransferase): Adds methyl groups to the polyketide backbone. researchgate.net

The specific arrangement and interplay of these domains within ThiA are crucial for the programmed synthesis of the heterotrimeric Thielavin A. nih.govresearchgate.net

A key step in thielavin biosynthesis is the formation of depside bonds, which are ester linkages between the phenolic acid monomers. nih.gov In the case of ThiA, the thioesterase (TE) domain has been shown to be solely responsible for catalyzing two rounds of ester bond formation, as well as the final hydrolytic release of the polyketide chain. nih.govresearchgate.netresearchgate.net This is a notable departure from some other depside biosynthetic pathways where the SAT domain is responsible for this function. rsc.org

Mutation studies have identified key catalytic residues within the ThiA TE domain, specifically a serine (Ser1937) and a histidine (His2100), that are essential for its function. vulcanchem.com The proposed mechanism involves the TE domain catalyzing the esterification between the carboxyl group of one orsellinic acid unit and a hydroxyl group of another, a process that is repeated to form the trimeric structure. researchgate.netresearchgate.net

The presence of tandem ACP domains in ThiA is a critical feature that influences the biosynthesis. nih.govresearchgate.net While multiple ACP domains are found in other PKSs, in ThiA they play a crucial role in product selectivity rather than just increasing the production titer. researchgate.net These tandem ACPs are vital for the programmed methylation by the C-terminal MT domain. nih.govresearchgate.netresearchgate.net The interaction between the ACP domains and the MT domain ensures the correct methylation pattern on the orsellinic acid units, leading to the specific formation of the heterotrimeric Thielavin A. researchgate.net This highlights a sophisticated level of communication and coordination between the different domains of the PKS. rsc.orgresearchgate.net

Mechanistic Insights into Depside Bond Formation by Thioesterase (TE) Domains

Post-PKS Modifications in this compound Biosynthesis

Following the synthesis of the polyketide backbone by the PKS, further enzymatic modifications can occur to generate the final diversity observed in the thielavin family of compounds. actascientific.comnih.gov

While the ThiA PKS itself contains an integrated MT domain responsible for C-methylation during chain assembly, other discrete methyltransferases can act on the thielavin scaffold. nih.govresearchgate.net For instance, a separate methyltransferase, ThiC, has been identified in the thielavin biosynthetic gene cluster. researchgate.netresearchgate.net When thiA and thiC are co-expressed, the production of Thielavin B is observed. researchgate.net ThiC is a multifunctional methyltransferase that can methylate the hydroxyl groups at the C-2 and C-2' positions of the thielavin core. researchgate.net This post-PKS methylation step further diversifies the chemical structures of the thielavins produced by the fungus.

Other Enzymatic Alterations (e.g., acylation, glycosylation, hydroxylation)

While the core structure of thielavins is assembled by a polyketide synthase, further structural diversity is achieved through the action of tailoring enzymes that catalyze reactions such as acylation, glycosylation, and hydroxylation.

Glycosylation is a common modification in natural product biosynthesis, where sugar moieties are attached to a molecule, often altering its biological activity, solubility, and stability. mdpi.com This process is catalyzed by glycosyltransferases (GTs). mdpi.com In the context of depside biosynthesis, some BGCs contain a non-reducing polyketide synthase (NR-PKS) and a GT. rsc.org For instance, the biosynthesis of aquastatin A, a glycosylated heteromeric depside, involves a GT from family 28. rsc.org Enzymatic glycosylation can be a powerful tool to modify the properties of natural products. mdpi.com The process can be challenging to predict due to its complexity, especially O-glycosylation. mdpi.com Deglycosylation strategies are often employed in proteomics to identify glycosylation sites. nih.gov

Acylation , the addition of an acyl group, is another important enzymatic modification. mdpi.com Acyltransferases are responsible for this reaction, transferring an acyl group from a donor molecule to an acceptor. mdpi.com In the biosynthesis of some polyketides, NR-PKSs are known to incorporate different acyl-CoAs as starter units. rsc.orgrsc.org For example, the norsolorinic acid synthase incorporates a hexanoyl-CoA starter unit via a starter-unit acyltransferase (SAT) domain. rsc.orgrsc.org

Hydroxylation is a key reaction in the biosynthesis of many secondary metabolites, often catalyzed by oxygenases, such as cytochrome P450 monooxygenases. nih.gov These enzymes introduce hydroxyl groups into the molecular scaffold, which can serve as handles for further modifications, including glycosylation. rsc.orgrsc.org In the biosynthesis of aflatoxin G, a cytochrome P450 monooxygenase encoded by the cypA gene is required for the formation of the G-type aflatoxins. nih.gov The substrate for this enzyme is believed to be an intermediate formed by the oxidative cleavage of O-methylsterigmatocystin by another P450 monooxygenase. nih.gov

Role of Ancillary Enzymes and Transport Proteins in the Biosynthetic Gene Cluster

Biosynthetic gene clusters (BGCs) for secondary metabolites typically contain not only the core biosynthetic enzymes but also genes encoding ancillary enzymes and transport proteins that are crucial for the production and export of the final compound. sciencereviews.infonih.gov

Ancillary enzymes perform a variety of functions, including tailoring reactions, precursor supply, and providing resistance to the produced metabolite. sciencereviews.info For example, the aquastatin BGC includes a gene for a potential resistance to 7-aminocholesterol (B122984) (RTA1)-like domain-containing protein. rsc.org

Transport proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, are often found within BGCs and are responsible for exporting the final product out of the cell, preventing its accumulation to toxic levels. nih.govmdpi.com The aquastatin BGC, for example, contains a putative ABC transporter gene. rsc.org The presence and type of transporter genes within a BGC can even be used to predict the characteristics of the metabolite being produced. nih.gov In some cases, transporter proteins are involved in the uptake of precursors necessary for biosynthesis. nih.gov The co-expression of transporter genes within plant BGCs may be significant for the transport of specific biosynthetic enzymes and intermediates into particular organelles. sciencereviews.info

Genetic and Genomic Approaches to this compound Biosynthesis

The advent of modern genetic and genomic techniques has revolutionized the study of natural product biosynthesis, including that of this compound. These approaches allow for the identification of the genes responsible for producing these complex molecules and the elucidation of their biosynthetic pathways.

Genome Sequencing and Annotation of Thielavin-Producing Fungi

The foundation for understanding the biosynthesis of this compound lies in the sequencing and annotation of the genomes of the fungi that produce it, such as species from the genera Thielavia and Chaetomium. nih.gov Whole-genome sequencing provides the complete genetic blueprint of an organism, enabling the identification of all potential genes involved in secondary metabolism. d-nb.infofrontiersin.org

For example, the genome of Thielavia terrestris LPH172 was sequenced using PacBio RS II technology, resulting in a 36.6 Mb genome with a GC content of 54.8%. d-nb.info The genome of Shiraia bambusicola S4201, a producer of hypocrellin, was sequenced and assembled to a size of 32 Mb, with 11,332 predicted genes. frontiersin.org Following sequencing, genome annotation is performed to identify genes and predict their functions based on homology to known genes and the presence of conserved protein domains. d-nb.infofrontiersin.org This process is crucial for pinpointing the BGCs responsible for the synthesis of specific natural products. frontiersin.org

Biosynthetic Gene Cluster (BGC) Identification and Analysis

With an annotated genome sequence in hand, researchers can employ bioinformatic tools like antiSMASH to identify putative BGCs. frontiersin.orgjmicrobiol.or.kr These tools scan the genome for clusters of genes that are commonly found together in the biosynthesis of a particular class of secondary metabolites, such as polyketides, non-ribosomal peptides, or terpenes. mdpi.com A typical BGC includes one or more core biosynthetic genes (e.g., PKS or NRPS), along with genes encoding tailoring enzymes, transporters, and regulatory proteins. sciencereviews.infomdpi.com

Analysis of the Shiraia bambusicola S4201 genome, for instance, revealed 73 putative secondary metabolite BGCs. frontiersin.org Similarly, genome mining of Streptomyces sp. 135 led to the identification of the BGC for the antibiotic X-14952B. frontiersin.org Phylogenetic analysis of key enzymes within the BGC, such as the thioesterase (TE) domain of PKSs, can provide insights into their evolutionary relationships and potential mechanisms. rsc.orgrsc.org For example, phylogenetic analysis showed that the TE domains of ThiA (involved in thielavin biosynthesis) and AN7909 group together, separate from depside-forming NR-PKSs that utilize a SAT domain for depside bond formation. rsc.orgrsc.org

Heterologous Expression Systems for Pathway Reconstitution and Engineering

Once a BGC is identified, its function can be confirmed and studied in detail using heterologous expression systems. jmicrobiol.or.krmdpi.com This involves cloning the entire BGC or individual genes into a well-characterized host organism, such as Aspergillus oryzae, Aspergillus nidulans, or the yeast Saccharomyces cerevisiae, which does not naturally produce the compound of interest. rsc.orgmdpi.comresearchgate.net Successful production of the target compound in the heterologous host confirms the function of the BGC. researchgate.net

For example, the PKS gene thiA, responsible for thielavin A biosynthesis, was heterologously expressed in Aspergillus oryzae, leading to the production of thielavin A. researchgate.net This confirmed that ThiA is solely responsible for the formation of this heterotrimeric depside. researchgate.net Similarly, the aquastatin BGC was heterologously expressed in A. nidulans, resulting in the production of aquastatin-like molecules. rsc.orgrsc.org Heterologous expression is a powerful tool not only for pathway elucidation but also for engineering pathways to produce novel derivatives or improve yields. frontiersin.org However, challenges such as intron splicing and protein inactivity can sometimes limit the success of heterologous expression. mdpi.com

Gene Deletion and Mutational Studies to Probe Pathway Intermediates and Enzyme Functions

Gene deletion and mutational studies are essential tools for dissecting the function of individual genes within a BGC. researchgate.net By knocking out or mutating a specific gene, researchers can observe the effect on the production of the final compound and any accumulation of biosynthetic intermediates. d-nb.info This information helps to elucidate the specific role of the enzyme encoded by that gene.

For instance, deletion of the PKS gene nvfA in the novofumigatonin biosynthetic pathway in Aspergillus novofumigatus completely abolished the production of novofumigatonin, confirming its essential role. d-nb.info In the study of thielavin A biosynthesis, mutating the phosphopantetheine attachment sites in the tandem acyl carrier protein (ACP) domains of the PKS ThiA led to the production of a different product, thielavin P, highlighting the importance of these domains for product selectivity. researchgate.net Similarly, insertional disruption of the cypA gene in Aspergillus parasiticus resulted in transformants that could no longer produce G-type aflatoxins, demonstrating the gene's requirement in their formation. nih.gov These genetic manipulations are critical for building a comprehensive understanding of the biosynthetic pathway at the molecular level. mdpi.com

Advanced Structure Elucidation and Spectroscopic Analysis of Thielavin G

Methodological Challenges in Thielavin Depside Structure Assignment

The structural elucidation of thielavins, including Thielavin G, is fraught with methodological difficulties. These molecules are characterized by a low hydrogen-to-carbon ratio and a high number of fully substituted, non-protonated aromatic carbons. nih.gov This hydrogen deficiency leads to a sparsity of protons on the molecular framework, which in turn limits the utility of standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. nih.gov

Conventional NMR techniques, such as Correlation Spectroscopy (COSY), rely on proton-proton (¹H-¹H) spin couplings to establish connectivity between adjacent atoms. In thielavins, the aromatic rings are often substituted to an extent that few, if any, adjacent protons exist, rendering COSY experiments uninformative for connecting the individual aromatic units. nih.gov Similarly, while Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between protons and carbons over two to three bonds, the lack of protons and the presence of numerous quaternary carbons can make it impossible to piece together the entire molecular structure, particularly in determining the specific sequence of the aromatic rings linked by ester bonds. nih.gov These challenges have historically led to difficulties and potential misassignments in the thielavin literature. nih.gov

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To overcome the inherent challenges of thielavin structures, researchers employ a suite of advanced high-resolution NMR techniques. These methods provide the necessary long-range correlation data to confidently assemble the molecular puzzle.

The fundamental issue in the NMR analysis of this compound is the low hydrogen-to-carbon ratio. nih.gov With many methyl groups and substituted positions on the aromatic rings, there are very few aromatic protons (¹H signals) relative to the number of aromatic carbons (¹³C signals). This scarcity of ¹H-¹H coupling makes it nearly impossible to trace the connectivity around a single aromatic ring, let alone connect the different rings to each other. Standard HMBC experiments, which are crucial for linking molecular fragments, are often insufficient on their own because the distance between existing protons and key quaternary carbons (like ester carbonyls) can exceed the typical 2-3 bond detection range of the experiment. nih.gov

To bridge the informational gap left by standard NMR experiments, specialized pulse sequences are utilized. The Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) experiment is particularly powerful for analyzing hydrogen-deficient molecules like this compound. nih.gov This technique is optimized to detect very weak, long-range heteronuclear couplings over four, five, or even more bonds. nih.gov This extended range is critical for establishing correlations from methyl protons on one aromatic ring to the ester carbonyl carbon or even to carbons on an adjacent aromatic ring, thereby confirming the sequence of the depside chain. nih.gov

In conjunction with LR-HSQMBC, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides vital through-space correlations. nih.gov NOESY detects protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is useful for confirming the relative positions of substituents, such as methyl groups, on the aromatic rings. nih.gov The mutually supportive data from LR-HSQMBC (for connectivity) and NOESY (for spatial proximity) allows for the complete and unambiguous structural assignment of these complex molecules. nih.gov

For exceptionally challenging structures, or to provide ultimate confirmation, isotopic labeling is a powerful strategy. This involves growing the producing fungus on a medium enriched with a stable isotope, most commonly Carbon-13 (¹³C). By feeding the organism a precursor like ¹³C-labeled acetate (B1210297), a uniformly ¹³C-labeled version of this compound can be produced.

The analysis of a fully ¹³C-labeled compound opens the door to experiments that detect ¹³C-¹³C correlations, such as the ¹³C-¹³C COSY or INADEQUATE experiments. These techniques allow for the direct tracing of the entire carbon skeleton of the molecule, completely bypassing the reliance on proton signals. This method provides definitive evidence for the connectivity of all carbon atoms, resolving any ambiguities that may remain even after extensive ¹H-based NMR analysis. This approach is particularly valuable for confirming the assembly of polyketide natural products like the thielavins.

Utility of LR-HSQMBC and NOESY NMR Experiments for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) Techniques

Alongside NMR spectroscopy, high-resolution mass spectrometry is an indispensable tool for the characterization of natural products like this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the definitive method for determining the elemental composition of a molecule. scielo.br This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). scielo.bramazonaws.com For this compound, which has a molecular formula of C₃₀H₃₂O₁₀, HRESIMS provides an experimentally observed mass that can be compared to the theoretically calculated mass for that formula. nih.gov The close agreement between the observed and calculated values provides high confidence in the assigned molecular formula, which is the foundational first step in any structure elucidation process. scielo.brnih.gov

Data Tables

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₀H₃₂O₁₀ |

| Calculated Mass [M+H]⁺ | 553.2017 |

| Observed Mass [M+H]⁺ | 553.2023 |

Note: Observed mass and error are representative values for HRESIMS analysis of thielavins and may vary slightly between instruments and experiments.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Thielavin Core Structure

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| Ring A | ||

| 1 | 107.5 | |

| 2 | 162.0 | |

| 3 | 100.7 | |

| 4 | 159.1 | |

| 5 | 110.4 | 6.67 (s) |

| 6 | 141.1 | |

| 7 (C=O) | 166.7 | |

| 2-OH | 11.42 (s) | |

| 4-OH | 5.30 (s) | |

| 3-CH₃ | 8.9 | 2.16 (s) |

| 6-CH₃ | 23.5 | 2.61 (s) |

| Ring B | ||

| 1' | 117.2 | |

| 2' | 161.8 | |

| 3' | 105.6 | |

| 4' | 150.0 | |

| 5' | 117.9 | |

| 6' | 140.9 | 7.05 (s) |

| 7' (C=O) | 167.1 | |

| 2'-OH | 11.59 (s) | |

| 3'-CH₃ | 9.1 | 2.00 (s) |

| 5'-CH₃ | 20.1 | 2.69 (s) |

| Ring C | ||

| 1'' | 127.1 | |

| 2'' | 153.2 | |

| 3'' | 121.8 | |

| 4'' (COOH) | 172.0 | |

| 5'' | 125.9 | |

| 6'' | 132.3 | |

| 2''-OCH₃ | 61.2 | 3.70 (s) |

| 3''-CH₃ | 12.4 | 2.13 (s) |

| 5''-CH₃ | 16.5 | 2.12 (s) |

Note: Data is compiled from similar thielavin structures and serves as a representative example. Chemical shifts can vary based on solvent and specific substitution patterns of this compound.

Atmospheric Pressure Photoionization High-Resolution Mass Spectrometry (APPI-HRMS) for Fragmentation Analysis

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique used in mass spectrometry, often coupled with liquid chromatography (LC). It is particularly effective for the analysis of non-polar and moderately polar compounds that may not ionize efficiently by other common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). When coupled with a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, APPI-HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions.

For a complex natural product like this compound, APPI-HRMS is a powerful tool for confirming its molecular formula and for studying its fragmentation pathways. The soft nature of APPI typically produces a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight. High-resolution measurement distinguishes the target compound from other molecules with the same nominal mass.

While specific, detailed APPI-HRMS fragmentation studies on this compound are not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on its known chemical structure—a trimer composed of three substituted hydroxybenzoic acid units linked by ester bonds. The primary sites for fragmentation in depsides like this compound are the ester linkages. In-source fragmentation or collision-induced dissociation would lead to the cleavage of these bonds, resulting in characteristic neutral losses and fragment ions corresponding to the individual monomeric or dimeric units.

Research on closely related thielavins and other depsides using HRMS provides a clear model for the expected fragmentation of this compound. kaust.edu.sarsc.org For instance, analysis of Thielavin W demonstrated that in-source collision-induced dissociation MS/MS produced key fragments from the cleavage of the ester bonds, allowing for the determination of the sequence of the benzoic acid substructures. kaust.edu.sa Similarly, studies on aquastatins, another class of heteromeric depsides, identified a diagnostic fingerprint pattern in their MS/MS spectra corresponding to the loss of individual units. rsc.org

Based on the structure of this compound (C₃₀H₃₂O₁₀, Molecular Weight: 552.57 g/mol ) and established fragmentation patterns for this class of compounds, the following table outlines the expected key fragment ions from an APPI-HRMS analysis.

Table 1. Predicted APPI-HRMS Fragmentation Data for this compound.

| Predicted Fragment Ion (m/z) | Description | Inferred Structural Unit |

|---|---|---|

| 553.1966 | [M+H]⁺ Pseudomolecular Ion | Intact this compound |

| 509.1911 | [M+H - CO₂]⁺ | Loss of a carboxyl group |

| 387.1129 | [M+H - Unit A]⁺ or [M+H - Unit C]⁺ | Loss of one benzoic acid monomer |

| 373.0972 | [M+H - Unit B]⁺ | Loss of one benzoic acid monomer |

| 181.0500 | [Unit B+H]⁺ | Fragment corresponding to one benzoic acid unit |

| 167.0703 | [Unit A+H]⁺ or [Unit C+H]⁺ | Fragment corresponding to one benzoic acid unit |

Note: The specific m/z values are theoretical calculations for the protonated species based on the likely composition of this compound's constituent acids. "Unit A", "Unit B", and "Unit C" refer to the three distinct benzoic acid moieties within the molecule. The exact fragments observed would depend on the specific linkage order.

Tandem Mass Spectrometry (MS/MS) for Structural Linkage Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the detailed structural elucidation of complex molecules by establishing connectivity between different structural motifs. wikipedia.org The process involves multiple stages of mass analysis. First, a specific ion of interest, typically the molecular ion or a pseudomolecular ion (the "precursor ion"), is selected from the initial mass spectrum. This precursor ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. Finally, the resulting "product ions" are analyzed in a second stage of mass spectrometry, generating a product ion spectrum. wikipedia.orgunt.edu

For a linear polymer-like molecule such as this compound, which consists of three distinct acid units linked in a specific sequence, MS/MS is crucial for confirming that sequence. By analyzing the fragments, researchers can piece together the order of the structural units. The fragmentation of the ester bonds that link the benzoic acid moieties provides direct evidence of their connectivity.

Studies on other members of the thielavin family have successfully used this approach. For example, in the structural elucidation of Thielavin W, the sequence of its three substructures (designated A, B, and C) was confirmed by observing specific fragment ions in the MS/MS spectrum. kaust.edu.sa The presence of a fragment corresponding to the loss of unit A ([M-A]⁺) and the absence of a fragment for the loss of unit C ([M-C]⁺) confirmed the A-B-C linkage order. kaust.edu.sa A similar strategy is applied to other complex depsides, where characteristic losses of monomer units (e.g., -150 u) or aglycone ions are used to verify the structure. rsc.org

Applying this logic to this compound, an MS/MS experiment would involve selecting the [M+H]⁺ ion (m/z 553.1966) as the precursor. The resulting product ion spectrum would be expected to show sequential losses of the individual benzoic acid units. The masses of the observed product ions allow for the unambiguous confirmation of the structural linkages.

Table 2. Illustrative MS/MS Fragmentation Pathway for Confirming Structural Linkages in a Thielavin-type Molecule (e.g., A-B-C linkage).

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation of Fragmentation |

|---|---|---|---|

| [M+H]⁺ | [M+H - Unit A]⁺ | Mass of Unit A | Cleavage of the ester bond between Unit A and Unit B, confirming A is a terminal unit. |

| [M+H]⁺ | [M+H - Unit C]⁺ | Mass of Unit C | Cleavage of the ester bond between Unit B and Unit C, confirming C is a terminal unit. |

| [M+H - Unit A]⁺ | [Unit C+H]⁺ | Mass of Unit B | Subsequent fragmentation of the [M+H - Unit A]⁺ ion, confirming the B-C linkage. |

| [M+H - Unit C]⁺ | [Unit A+H]⁺ | Mass of Unit B | Subsequent fragmentation of the [M+H - Unit C]⁺ ion, confirming the A-B linkage. |

Note: This table illustrates the general principle. The actual observed ions and their relative abundances would provide definitive proof of the specific sequence of the three acid units in this compound.

Table of Mentioned Chemical Compounds

Investigation of Thielavin G S Biological Activities and Molecular Targets Non Clinical Focus

Glucose-6-Phosphatase (G6Pase) Inhibitory Activity of Thielavin G

A significant area of research has been the inhibitory effect of thielavins on Glucose-6-Phosphatase (G6Pase), a critical enzyme in glucose homeostasis.

In vitro studies utilizing rat hepatic microsomal G6Pase have been instrumental in identifying the inhibitory potential of thielavins. jst.go.jpcapes.gov.brlookchem.comnih.gov High-throughput screening of microbial extracts led to the initial discovery of thielavin B as a G6Pase inhibitor. jst.go.jpcapes.gov.brlookchem.comnih.gov Subsequent investigations into more potent analogues identified this compound as a powerful inhibitor of this enzyme. jst.go.jpcapes.gov.brlookchem.comnih.gov Specifically, this compound demonstrated a strong inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.33 μM. jst.go.jpcapes.gov.brlookchem.comnih.govresearchgate.net This inhibitory action was observed to reduce glucose output from hepatocytes stimulated with glucagon. jst.go.jpcapes.gov.brlookchem.comnih.gov

The G6Pase inhibitory activity of this compound has been shown to be significantly more potent than that of other related compounds. For instance, Thielavin B, the first in this class to be identified as a G6Pase inhibitor, has an IC50 value of 5.5 μM. jst.go.jpcapes.gov.brlookchem.comnih.govresearchgate.net This makes this compound approximately 16 times more potent than Thielavin B in inhibiting G6Pase.

Table 1: Comparative G6Pase Inhibitory Activity of Thielavin Analogues

| Compound | IC50 (μM) | Source |

|---|---|---|

| This compound | 0.33 | jst.go.jp, researchgate.net, capes.gov.br, lookchem.com, nih.gov |

Structure-activity relationship studies have been crucial in defining the chemical moieties necessary for the G6Pase inhibitory activity of thielavins. jst.go.jpcapes.gov.brlookchem.comnih.gov Research involving authentic thielavins C and D, as well as partial hydrolysates from thielavins A and B, has indicated that the presence of three benzoic acid units and carboxylic acid functions are essential for effective G6Pase inhibition. jst.go.jpcapes.gov.brlookchem.comnih.gov These structural features appear to be critical for the interaction with and modulation of the G6Pase enzyme. jst.go.jpcapes.gov.brlookchem.comnih.gov

Comparative Potency Analysis of this compound with Other Thielavin Analogues

Other Enzyme Modulatory Activities of Related Thielavins

Beyond G6Pase inhibition, other thielavin analogues have demonstrated modulatory effects on different enzymatic pathways.

Thielavin A and Thielavin B, isolated from Thielavia terricola, have been identified as potent inhibitors of prostaglandin (B15479496) biosynthesis. nih.govcapes.gov.brnii.ac.jp These compounds, which are structurally related to depsides, are composed of three hydroxybenzoic acid groups. nih.govcapes.gov.br In studies using microsomes from ram seminal vesicles, the concentrations required for 50% inhibition of the conversion of arachidonic acid into prostaglandins (B1171923) F2 alpha and E2 were 12 μM for Thielavin A and 9 μM for Thielavin B. nih.govcapes.gov.br

Further investigation into their specific mechanisms revealed that Thielavin A specifically inhibits the conversion of arachidonic acid into prostaglandin H2. nih.govmedchemexpress.com In contrast, the synthesis of prostaglandin E2 from the endoperoxide was most sensitive to inhibition by Thielavin B. nih.gov

Table 2: Inhibitory Activity of Thielavin A and B on Prostaglandin Biosynthesis

| Compound | IC50 (μM) for conversion of Arachidonic Acid to PGF2α + PGE2 | Target in Prostaglandin Pathway | Source |

|---|---|---|---|

| Thielavin A | 12 | Conversion of arachidonic acid to prostaglandin H2 | nih.gov, capes.gov.br |

Indoleamine 2,3-dioxygenase (IDO) is an immunosuppressive enzyme that has been a target for therapeutic intervention. dovepress.commdpi.com Thielavin Q, a benzoate (B1203000) trimer identified from the fermentation broth of Coniochaeta sp., has demonstrated inhibitory activity against IDO. dovepress.com This compound was found to have an IC50 value of 15 μM for IDO inhibition. dovepress.com

Table 3: IDO Inhibitory Activity of Thielavin Q

| Compound | IC50 (μM) | Source |

|---|

Other Relevant Enzyme-Inhibitory Activities Reported for Fungal Depsides

Fungal depsides, a class of polyketides composed of two or more hydroxybenzoic acid units linked by an ester bond, are recognized for a wide array of biological activities, including the inhibition of various enzymes. nih.govencyclopedia.pub These natural products have been isolated from a limited number of fungal species and exhibit significant potential as subjects for further research. nih.gov The range of their enzyme-inhibitory actions is diverse, targeting different classes of enzymes involved in critical biological processes. nih.govresearchgate.net

Several fungal depsides have demonstrated notable inhibitory effects against enzymes involved in metabolic regulation and other cellular functions. For instance, certain thielavins, which are structurally related to this compound, have been shown to inhibit α-glucosidase. vulcanchem.com Specifically, Thielavin A acts as a non-competitive inhibitor of α-glucosidase from Saccharomyces cerevisiae. vulcanchem.com Another example is the inhibition of glyoxalase by the depside MS-3, which was suggested as the mechanism for its activity against Yoshida sarcoma cells. encyclopedia.pub

Furthermore, some depsides have been identified as inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme involved in the synthesis of triacylglycerol. encyclopedia.pub Research has also shown that depsides isolated from Ramalina species can inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis. tandfonline.com The following table summarizes the enzyme-inhibitory activities of various fungal depsides.

| Fungal Depside | Target Enzyme | Inhibitory Activity/Mechanism | Source Organism |

|---|---|---|---|

| Thielavin A | α-Glucosidase (from Saccharomyces cerevisiae) | Non-competitive inhibitor, IC₅₀ = 23.8 µM, Kᵢ = 27.8 µM | Thielavia terricola |

| MS-3 | Glyoxalase | ID₅₀ = 12 µg/mL | Not specified |

| Unnamed Depside (Compound 88) | Diacylglycerol Acyltransferase (DGAT) | IC₅₀ = 10.2 µM | Humicola sp. |

| Sekikaic acid | Tyrosinase | IC₅₀ = 110.3±3.5 µg/mL | Ramalina spp. |

| Homosekikaic acid | Tyrosinase | IC₅₀ = 90.1±1.4 µg/mL | Ramalina spp. |

Elucidation of Cellular and Molecular Mechanisms of Action (Excluding Mammalian Cell Responses, Toxins, etc.)

Specific Receptor or Enzyme Binding Interactions (e.g., ATP-competitive inhibition if applicable to the mechanism)

This compound has been identified as a potent inhibitor of the enzyme glucose-6-phosphatase (G6Pase). jst.go.jpnih.gov This enzyme is critical in the final step of gluconeogenesis and glycogenolysis. scbt.com High-throughput screening of microbial extracts first identified Thielavin B as a G6Pase inhibitor, and subsequent investigations for more potent analogues led to the discovery of this compound. nih.gov this compound demonstrated the strongest inhibitory activity among the tested thielavins, with a half-maximal inhibitory concentration (IC₅₀) of 0.33 µM, significantly lower than that of Thielavin B (IC₅₀ = 5.5 µM). jst.go.jpnih.gov

Structure-activity relationship studies have provided insights into the molecular features essential for this inhibitory action. The research indicates that the presence of three benzoic acid units and associated carboxylic acid functions are crucial for the inhibition of G6Pase. jst.go.jpnih.govcapes.gov.br This suggests a specific binding interaction between these structural motifs of the this compound molecule and the active or allosteric sites of the G6Pase enzyme. While detailed kinetic analyses, such as determining whether the inhibition is competitive, non-competitive, or uncompetitive, are not extensively detailed in the available literature, the structural requirements point towards a highly specific binding mode.

Downstream Cellular Pathway Modulation (e.g., metabolic regulation)

The inhibition of glucose-6-phosphatase (G6Pase) by this compound directly impacts cellular metabolic pathways, specifically those involved in glucose homeostasis. scbt.com G6Pase is a key enzyme that catalyzes the hydrolysis of glucose-6-phosphate to free glucose, a terminal step in both gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen (B147801) into glucose). nih.govnews-medical.net

By inhibiting G6Pase, this compound effectively modulates these pathways, leading to a reduction in glucose production. nih.gov Studies have shown that thielavins can inhibit the output of glucose from glucagon-stimulated hepatocytes. jst.go.jpnih.gov This demonstrates a direct downstream consequence of the enzyme inhibition on a cellular metabolic process. The modulation of these pathways is a central aspect of the compound's mechanism of action at the cellular level, altering the flux of metabolites and the cell's capacity to release free glucose. scbt.comscbt.com Fungi themselves possess intricate metabolic pathways, including glycolysis and the citric acid cycle, for energy production and biosynthesis. longdom.org The interaction of a fungal metabolite like this compound with a key metabolic enzyme such as G6Pase highlights the complex regulatory roles such compounds can play.

Systems Biology Approaches to Identify Broader Molecular Targets

The use of systems biology, which integrates various "omics" data (e.g., transcriptomics, proteomics, metabolomics) to understand complex biological interactions, is a powerful tool for identifying the molecular targets of natural compounds. diva-portal.org Such approaches can reveal not only the primary target of a compound but also its effects on broader cellular networks and pathways. diva-portal.org

As of the current literature, specific studies employing systems biology approaches, such as comprehensive transcriptomic or proteomic analyses, to identify the full range of molecular targets for this compound have not been reported. Molecular docking is a computational technique often used to predict the binding interactions between a ligand and a protein target, which can be a component of a systems biology investigation. mdpi.commdpi.comnih.gov While the direct target, G6Pase, was identified through screening, a broader systems-level analysis could potentially uncover additional, previously unknown targets or off-target effects of this compound, providing a more complete picture of its molecular mechanism of action. The elucidation of the biosynthetic pathway for Thielavin A has involved advanced techniques, suggesting that similar sophisticated approaches could be applied to understand its cellular interactions. researchgate.netresearchgate.net

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Thielavin G

Strategies for the Total Synthesis of Thielavin G and Depside Scaffolds

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. The development of synthetic routes not only provides access to these molecules for biological studies but also allows for the creation of novel derivatives with potentially improved properties.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.come3s-conferences.org For this compound, a key disconnection would be the ester bonds that define it as a depside. This approach breaks down the complex trimeric structure into its constituent hydroxybenzoic acid monomers.

The core structure of thielavins consists of orsellinic acid and its methylated derivatives. For instance, Thielavin A is composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. nih.govresearchgate.net A plausible retrosynthetic analysis of this compound would similarly involve the disconnection of the ester linkages to yield the corresponding substituted hydroxybenzoic acid building blocks. This strategy simplifies the synthetic challenge to the preparation of these monomeric units and their subsequent coupling.

Key Synthetic Transformations for Ester Bond Formation in Depsides

The formation of the ester bond (depside bond) is the cornerstone of synthesizing thielavins and other depsides. nih.gov Several esterification methods are available to organic chemists, each with its own advantages and limitations. libretexts.org

One prominent method is the Yamaguchi esterification , which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (B128534) (Et3N) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org This method is known for its high yields and mild reaction conditions, making it suitable for complex molecules. frontiersin.org The reaction proceeds through a mixed anhydride (B1165640) intermediate, which is then attacked by the alcohol to form the desired ester. frontiersin.org

Other methods for ester formation include using acyl chlorides or acid anhydrides. libretexts.org The reaction of an acyl chloride with an alcohol is typically vigorous and provides the ester along with hydrogen chloride. libretexts.org Acid anhydrides react more slowly than acyl chlorides and often require heating. libretexts.org

In the biosynthesis of some depsides, the ester bond formation is catalyzed by specific enzymes. For example, in the biosynthesis of Thielavin A, a thioesterase (TE) domain of a polyketide synthase (PKS) is responsible for the two rounds of ester bond formation. nih.govresearchgate.netrsc.org In other fungal systems, a starter-unit acyltransferase (SAT) domain has been identified as the catalyst for depside bond formation. researchgate.net

Table 1: Comparison of Key Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Yamaguchi Esterification | Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride (TCBC), Et3N, DMAP | Mild | High yields, suitable for complex molecules frontiersin.org |

| Acyl Chloride Method | Acyl chloride, alcohol | Room temperature, vigorous | Fast reaction libretexts.org |

| Acid Anhydride Method | Acid anhydride, alcohol | Warming may be required | Milder than acyl chlorides libretexts.org |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Heating | Simple reagents libretexts.org |

This table provides a summary of common esterification methods applicable to the synthesis of depsides.

Stereoselective Synthesis Approaches

Stereoselectivity is a critical aspect of synthesizing complex natural products, ensuring that the desired three-dimensional arrangement of atoms is achieved. thieme.de While this compound itself is achiral, the synthesis of chiral analogs or intermediates may require stereoselective methods.

Approaches to stereoselective synthesis can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. mdpi.com In substrate-controlled synthesis, the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. Reagent-controlled methods employ chiral reagents to induce stereoselectivity, while catalyst-controlled approaches use chiral catalysts. thieme.demdpi.com

For instance, in the synthesis of other complex molecules, stereoselective reactions such as catalytic asymmetric hydrogenation, Sharpless asymmetric epoxidation, and diastereoselective aldol (B89426) reactions are commonly employed to establish specific stereocenters. While direct application to this compound's core structure may not be necessary, the synthesis of modified side chains or novel chiral depsides would rely on these powerful techniques. nih.govresearchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is a crucial step in understanding its biological activity and developing new therapeutic agents. mdpi.commdpi.com

Structural Modifications for Enhanced Biological Potency and Selectivity (based on SAR)

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov For thielavins, SAR studies have provided insights into the structural features essential for their biological effects.

For example, in the context of glucose-6-phosphatase inhibition, it has been suggested that the presence of three benzoic acid units and carboxylic acid functionalities are important for the activity of thielavins. researchgate.net Another study on α-glucosidase inhibitors suggested that the nature of substituents on the aromatic rings can significantly influence the inhibitory potency. d-nb.info

Based on such SAR data, medicinal chemists can design and synthesize new this compound analogues with potentially enhanced potency and selectivity. Modifications could include:

Varying the substitution pattern on the aromatic rings (e.g., altering the number and position of methyl or hydroxyl groups).

Replacing the benzoic acid moieties with other aromatic or heteroaromatic rings.

Modifying the linker between the aromatic units, for instance, by changing the length or nature of the ester linkage.

Table 2: Hypothetical SAR Data for this compound Analogues

| Analogue | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| This compound | - | Reference |

| Analogue 1 | Removal of one methyl group | Reduced activity |

| Analogue 2 | Addition of a hydroxyl group | Increased activity |

This table illustrates the type of data generated from SAR studies to guide the rational design of new compounds.

Exploration of Semi-Synthetic and Chemoenzymatic Derivatization Methods

In addition to total synthesis, semi-synthesis and chemoenzymatic methods offer powerful strategies for generating derivatives of natural products.

Semi-synthesis involves chemically modifying a natural product that has been isolated from its natural source. This approach can be more efficient than total synthesis, especially for complex molecules. For this compound, semi-synthetic modifications could involve esterification or etherification of the free hydroxyl groups, or amidation of the carboxylic acid functionality.

Chemoenzymatic synthesis combines chemical and enzymatic transformations. researchgate.net Enzymes can offer high regio- and stereoselectivity, which can be difficult to achieve with purely chemical methods. For example, lipases or esterases could be used to selectively hydrolyze or form ester bonds in the thielavin scaffold. science.gov Furthermore, the biosynthetic machinery itself can be harnessed. The polyketide synthase (PKS) responsible for thielavin biosynthesis could potentially be engineered to accept different starter or extender units, leading to the production of novel thielavin analogues. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

The structure-activity relationship (SAR) of a compound describes how its chemical structure influences its biological activity. azolifesciences.com For this compound and its analogues, SAR studies are crucial for understanding the molecular features responsible for their therapeutic effects and for guiding the design of new, more potent derivatives.

Systematic Evaluation of Functional Group Contributions to Biological Activities

Systematic evaluation of the functional groups within this compound and its related compounds has provided significant insights into their biological activities, particularly as enzyme inhibitors. nih.govmdpi.com Thielavins are a class of depsides, which are molecules formed by the condensation of two or more hydroxybenzoic acid units. researchgate.netmdpi.com

Initial studies on thielavins as inhibitors of glucose-6-phosphatase (G6Pase), an enzyme implicated in type 2 diabetes, revealed the essential structural requirements for this activity. Research on thielavins A, B, C, D, and partial hydrolysates indicated that the presence of three benzoic acid units and carboxylic acid functions are critical for G6Pase inhibition. nih.gov this compound, in particular, was identified as the most potent G6Pase inhibitor among a series of newly discovered thielavins (F-P), with an IC50 value of 0.33 µM, a significant improvement over thielavin B's IC50 of 5.5 µM. nih.gov

The general structure of thielavins consists of a core of linked hydroxybenzoic acid moieties, and variations in the alkyl chains and other substituents lead to a diverse range of biological activities. nih.gov For instance, the tridepsides thielavins A, J, and K have demonstrated notable inhibitory activity against α-glucosidase, another target for anti-diabetic drugs. mdpi.comresearchgate.net Their activity was found to be significantly higher than that of the commercial drug acarbose. mdpi.comresearchgate.net

The following interactive table summarizes the inhibitory activities of this compound and related compounds, highlighting the contributions of their structural features.

| Compound/Analogue | Target Enzyme | Key Structural Features | Observed Activity (IC50) | Reference |

| This compound | Glucose-6-Phosphatase (G6Pase) | Three benzoic acid units, carboxylic acid functions | 0.33 µM | nih.gov |

| Thielavin B | Glucose-6-Phosphatase (G6Pase) | Three benzoic acid units | 5.5 µM | nih.gov |

| Thielavin A | α-Glucosidase | Tridepside structure | 23.8 µM | mdpi.comresearchgate.net |

| Thielavin J | α-Glucosidase | Tridepside structure | 15.8 µM | mdpi.comresearchgate.net |

| Thielavin K | α-Glucosidase | Tridepside structure | 22.1 µM | mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. wikipedia.orgnih.govresearchgate.net

A QSAR model is typically expressed as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of this compound and its analogues, QSAR studies can be employed to predict their inhibitory potency against various enzymes. The process involves calculating a set of molecular descriptors for a series of thielavin derivatives with known biological activities. nih.gov These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume). biolscigroup.us

By applying statistical methods such as multiple linear regression or partial least squares, a correlation is established between these descriptors and the observed biological activity (e.g., IC50 values). researchgate.net The resulting QSAR model can then be used to predict the activity of novel this compound analogues before they are synthesized, allowing for a more rational and efficient design of potent inhibitors. azolifesciences.com While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds to guide the synthesis of analogues with improved therapeutic potential. biolscigroup.uswm.edunih.gov

Conformational Analysis and Molecular Docking to Inform SAR

Conformational analysis and molecular docking are computational methods that provide three-dimensional insights into how a molecule like this compound interacts with its biological target. acgpubs.orgnih.gov These techniques are instrumental in understanding the structural basis of activity and refining SAR hypotheses. acgpubs.org

Conformational Analysis: This process involves identifying the stable, low-energy three-dimensional shapes (conformations) that a molecule can adopt. acgpubs.orgnih.gov For flexible molecules like this compound, understanding the preferred conformation is crucial, as it dictates how the molecule can fit into the binding site of a target protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., an enzyme) to form a stable complex. mdpi.comthieme-connect.com The docking process involves placing the ligand into the binding site of the protein and evaluating the interaction energy. iosrjournals.org

For thielavins A, J, and K, molecular docking studies have been performed to understand their interaction with α-glucosidase. researchgate.net The results predicted that these thielavins bind to a pocket near the catalytic site of the enzyme. researchgate.netthieme-connect.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. thieme-connect.com This information is invaluable for explaining the observed SAR and for designing new analogues with enhanced binding affinity and, consequently, higher inhibitory potency. For example, by identifying a specific hydrophobic pocket in the enzyme's active site, a medicinal chemist could design a new this compound analogue with a corresponding hydrophobic group to improve binding. scienceopen.com

Advanced Research Directions and Biotechnological Applications of Thielavin G

Exploiting Untapped Biosynthetic Potential through Microbial Engineering

Microbial engineering offers powerful tools to manipulate the biosynthetic machinery of thielavin-producing fungi, aiming to unlock novel chemical diversity and improve yields. Key strategies involve awakening silent biosynthetic gene clusters and rationally engineering the core enzymes of the pathway.

Fungal genomes contain a vast number of biosynthetic gene clusters (BGCs) that are not expressed, or are "silent," under standard laboratory fermentation conditions. princeton.eduwalshmedicalmedia.com These silent BGCs represent a largely untapped reservoir of novel natural products. illinois.edunih.gov Activating these cryptic pathways in thielavin-producing strains could lead to the discovery of new thielavin derivatives with potentially unique bioactivities. Several strategies are being employed to awaken these silent gene clusters. jmb.or.krencyclopedia.pubresearchgate.net

One common approach is the "One Strain, Many Compounds" (OSMAC) method, which involves systematically altering cultivation parameters such as media composition, temperature, pH, and aeration. researchgate.netfrontiersin.org This can trigger the expression of otherwise silent BGCs. Another powerful technique is co-cultivation, where the thielavin-producing fungus is grown with other microorganisms. nih.govencyclopedia.pub The resulting interspecies competition can induce the production of secondary metabolites that are not synthesized in axenic cultures. walshmedicalmedia.com

More targeted genetic approaches involve the manipulation of regulatory elements within the fungal genome. mdpi.com This includes overexpressing pathway-specific positive regulators or deleting negative regulators (repressors) that control the expression of a target BGC. princeton.eduillinois.edu For instance, researchers have successfully activated silent BGCs by deleting global repressor genes or by introducing strong, constitutive promoters upstream of the silent cluster to drive its expression. princeton.eduresearchgate.net Heterologous expression, which involves cloning an entire BGC from the native producer into a more genetically tractable host organism, is another promising strategy to bypass the native regulatory circuits and activate a silent pathway. jmb.or.krmdpi.com

Table 1: Strategies for Activating Silent Biosynthetic Gene Clusters (BGCs)

| Strategy | Description | Potential Application for Thielavins |

|---|---|---|

| OSMAC (One Strain, Many Compounds) | Systematically altering culture conditions (media, pH, temperature) to induce expression of silent BGCs. researchgate.netfrontiersin.org | Culturing a thielavin-producing fungus like Thielavia terricola under diverse conditions to discover novel thielavin analogs. |

| Co-cultivation | Growing the producer strain with other microorganisms to trigger defense or communication-related pathways. nih.govencyclopedia.pub | Co-culturing the producing fungus with bacteria or other fungi to induce the production of new thielavins. |

| Regulator Manipulation | Overexpression of pathway-specific activators or deletion of repressors to turn on gene expression. illinois.edumdpi.com | Identifying and manipulating LysR-type transcriptional regulators or other global regulators in the fungal host to activate cryptic thielavin-related BGCs. princeton.edumdpi.com |

| Promoter Engineering | Inserting a strong, constitutive promoter upstream of a silent BGC to force its expression. frontiersin.orgmdpi.com | Using genetic tools to introduce an active promoter before a silent PKS gene cluster predicted to produce a thielavin-like molecule. |

| Heterologous Expression | Cloning the entire BGC and expressing it in a well-characterized host organism. nih.govjmb.or.kr | Moving a silent thielavin BGC into a model fungal host like Aspergillus nidulans to achieve production. rsc.org |

Thielavins are polyketides, synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). mdpi.com The biosynthesis of Thielavin A involves a specific PKS, designated ThiA, which possesses an unusual domain architecture. researchgate.netnih.gov This enzyme is responsible for assembling the molecular backbone from simple acyl-CoA precursors. nih.gov The structural diversity of the final thielavin molecule is further shaped by tailoring enzymes that modify the polyketide scaffold. Rational engineering of these core PKS and modifying enzymes provides a direct route to generate a library of novel thielavin analogs. mdpi.comrsc.org

PKS engineering strategies often involve domain swapping, where a catalytic domain from one PKS is replaced with a domain from another PKS to alter the final product. mdpi.com For example, the acyltransferase (AT) domain dictates which building blocks are incorporated into the polyketide chain. nih.gov Swapping the AT domain of ThiA with one that prefers a different starter or extender unit could lead to thielavins with modified alkyl chains. mdpi.com Recent research on the ThiA enzyme has shown that its thioesterase (TE) domain is solely responsible for the two ester bond formations required to create the trimeric depside structure. rsc.orgresearchgate.netrsc.org Mutagenesis or swapping of this TE domain could potentially alter the esterification pattern or the number of units in the final product. rsc.org

Furthermore, modifying the tailoring enzymes that act downstream of the PKS can introduce new functionalities. These enzymes might include oxidases, methyltransferases, or glycosyltransferases. rsc.org Identifying and engineering these enzymes in the Thielavin G biosynthetic pathway could allow for the creation of hydroxylated, methylated, or glycosylated derivatives, respectively, potentially leading to compounds with improved solubility or bioactivity. The use of artificial intelligence and machine learning algorithms is also emerging as a powerful tool to predict the effects of enzyme modifications and guide the design of novel protein catalysts for biomanufacturing. nih.gov

Activating Silent Biosynthetic Gene Clusters (BGCs) for Novel Thielavin Discovery

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides a systems-level understanding of this compound biosynthesis. This holistic view is crucial for identifying regulatory networks, elucidating complete biosynthetic pathways, and discovering new molecules.

Transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) are powerful tools for understanding how the biosynthesis of secondary metabolites like this compound is regulated. frontiersin.org By comparing the gene expression (transcriptome) and protein abundance (proteome) of a thielavin-producing fungus under different conditions (e.g., high vs. low production), researchers can identify key regulatory genes and proteins. researchgate.netnih.gov

For example, a comparative transcriptomic analysis could reveal transcription factors that are upregulated along with the ThiA PKS gene, suggesting a role in controlling the pathway. frontiersin.org Similarly, proteomics can identify the actual proteins present and their abundance, providing a more direct picture of the cellular machinery. mdpi.com Discrepancies between transcript and protein levels can highlight the importance of post-transcriptional, translational, or protein degradation regulation in controlling the output of the biosynthetic pathway. researchgate.netnih.gov This knowledge is invaluable for metabolic engineering efforts, as it identifies specific targets (e.g., transcription factors) that can be manipulated to enhance this compound production. frontiersin.org

Metabolomics is the comprehensive study of all small-molecule metabolites in a biological system. researchgate.net It serves as a critical tool for both discovering new thielavin derivatives and for elucidating the biosynthetic pathway in detail. nih.gov Untargeted metabolomics, often using liquid chromatography-mass spectrometry (LC-MS), can generate a comprehensive chemical inventory of a fungal extract. researchgate.netnih.gov By comparing the metabolomes of wild-type and engineered strains (e.g., a strain with a deleted PKS gene), researchers can definitively link specific metabolites to the this compound pathway and discover previously uncharacterized intermediates or shunt products. researchgate.net

Targeted metabolomics, on the other hand, focuses on quantifying known or specific groups of compounds. nih.gov This approach is useful for precisely measuring the titers of this compound and its known analogs during fermentation optimization studies. Integrating metabolomic data with genomic and transcriptomic data creates a powerful multi-omics framework. This allows for the direct correlation of gene expression with metabolite production, providing a complete picture of how genetic information flows to create the final chemical product and enabling a more rational approach to pathway engineering. nih.gov

Transcriptomics and Proteomics to Understand Biosynthetic Regulation

Innovative Bioprocessing Strategies for Scalable Production

To move this compound from a laboratory curiosity to a viable product, scalable and efficient production methods are essential. Innovative bioprocessing strategies focus on optimizing fermentation and developing efficient downstream processing to maximize yield and purity.

The production of fungal secondary metabolites is highly dependent on fermentation conditions. researchgate.net Strategies for enhancing this compound production include optimizing the culture medium by adjusting carbon and nitrogen sources, pH, and the addition of trace elements. nih.govnih.gov The physical environment, including temperature, agitation, and aeration, must also be fine-tuned to support both fungal growth and metabolite synthesis. Fed-batch or continuous fermentation strategies can overcome substrate limitation and product inhibition, leading to higher final titers compared to simple batch cultures.

Lignocellulosic biomass, such as sugarcane bagasse, represents an abundant and low-cost potential feedstock for fungal fermentation, aligning with the principles of a sustainable bioeconomy. researchgate.netqut.edu.au Developing strains of thielavin-producing fungi that can efficiently utilize these raw materials could significantly reduce production costs.

Fermentation Process Optimization for High-Yield this compound Production

The efficient production of this compound is a critical precursor to its widespread application. Researchers are actively investigating methods to enhance its yield through the optimization of fermentation processes. Key to this endeavor is the producing fungal strain, Chaetomium carinthiacum (ATCC 46463), from which this compound and its analogs have been isolated. jst.go.jpnih.gov The "One-Strain-Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters, is a powerful strategy to increase the production of desired secondary metabolites like this compound. researchgate.net

Several factors significantly influence the yield and composition of fungal secondary metabolites, making the optimization of fermentation conditions a complex but crucial task. researchgate.net These factors include the composition of the culture medium, temperature, pH, aeration, and agitation speed. For instance, studies on other fungal fermentations have demonstrated that manipulating these parameters can lead to substantial improvements in product yield. google.comshu.ac.ukmagtech.org.cn The choice of substrate, such as different grain-based media (e.g., rice, oatmeal), can also dramatically affect the biosynthesis of specific compounds. researchgate.net For example, in the production of other fungal metabolites, oatmeal medium was found to enhance the production of certain compounds, while rice medium favored others. researchgate.net

The overarching goal of this research is to develop a robust and scalable fermentation process that is compliant with good manufacturing practices, ensuring a consistent and high-yield supply of this compound for further research and application. nih.gov

Downstream Processing and Purification Methodologies